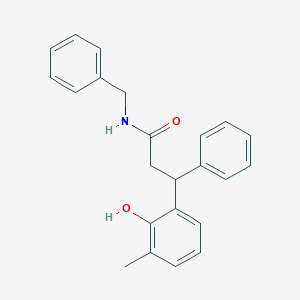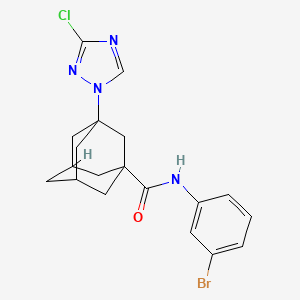
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide, also known as BHPP, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. This compound is a member of the amide class of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide is not fully understood. However, it has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of protein tyrosine phosphatase 1B, which is involved in insulin signaling. This inhibition leads to improved insulin sensitivity and glucose tolerance.
Biochemical and Physiological Effects:
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer and antidiabetic effects, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have anti-inflammatory and antioxidant effects. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its relatively low toxicity. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to have low toxicity in animal models, making it a safer alternative to other compounds that may have higher toxicity. However, one limitation of using N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. One direction is to further investigate its potential as an anticancer agent. This could involve studying its effects on different types of cancer cells and exploring its mechanism of action in more detail. Another direction is to investigate its potential as an antidiabetic agent. This could involve studying its effects on insulin signaling and glucose metabolism in more detail. Additionally, future research could explore the potential of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide as an anti-inflammatory and antioxidant agent.
Métodos De Síntesis
The synthesis of N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide involves the reaction of benzylamine with 2-hydroxy-3-methylbenzaldehyde to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to yield N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide. The purity of the compound can be improved through recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One such application is as a potential anticancer agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been studied for its potential use as an antidiabetic agent. N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
N-benzyl-3-(2-hydroxy-3-methylphenyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-9-8-14-20(23(17)26)21(19-12-6-3-7-13-19)15-22(25)24-16-18-10-4-2-5-11-18/h2-14,21,26H,15-16H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXOALWLOARDOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7059728 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6080885.png)

![N-[1-(4-ethylphenyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6080899.png)
![2-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6080907.png)
![2-benzyl-5-{[2-(2-pyridinyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B6080915.png)
![1-{3-[(diethylamino)methyl]-4-isobutoxyphenyl}ethanone hydrochloride](/img/structure/B6080919.png)
![4-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}morpholine](/img/structure/B6080925.png)

![N-{[1-(3-pyridinylmethyl)-3-piperidinyl]methyl}-1-naphthamide](/img/structure/B6080934.png)
![N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6080940.png)

![2-(2-methyl-3-furoyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6080968.png)
![4-(2-methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B6080986.png)
amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6080994.png)